2-Chloro-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide
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Description
“N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2-chloroacetamide” is a chemical compound with the IUPAC name 2-cyano-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide . It has a molecular weight of 334.36 . The compound is typically stored in a refrigerated environment .
Molecular Structure Analysis
The InChI code for the compound is 1S/C14H14N4O4S/c1-9-10(2)17-22-14(9)18-23(20,21)12-5-3-11(4-6-12)16-13(19)7-8-15/h3-6,18H,7H2,1-2H3,(H,16,19) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
The compound has a molecular weight of 334.36 . It is typically stored in a refrigerated environment . For more detailed physical and chemical properties, it would be best to refer to specialized databases or resources.Scientific Research Applications
Synthesis and Characterization of Sulfonamide-derived Compounds
Sulfonamide-derived new ligands, including compounds structurally related to N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2-chloroacetamide, and their transition metal complexes (cobalt(II), copper(II), nickel(II), and zinc(II)) have been synthesized and characterized. These compounds were evaluated for their in vitro antibacterial, antifungal, and cytotoxic activity, revealing moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains (Chohan & Shad, 2011).
Optimization of Selective Endothelin Antagonists
The optimization process for identifying selective endothelin receptor antagonists involved structural modifications to improve metabolic stability while maintaining potency. This research highlighted the significance of structure-activity and structure-metabolism relationships in developing analogues with favorable pharmacokinetic properties. N-(3,4-dimethyl-5-isoxazolyl)-4′-(2-oxazolyl)[1,1′-biphenyl]-2-sulfonamide was identified as an analogue with improved in vitro properties, underscoring the potential of similar structural analogues in therapeutic applications (Humphreys et al., 2003).
Radiosynthesis for Metabolic and Mode of Action Studies
The radiosynthesis of chloroacetanilide herbicide and a dichloroacetamide safener for herbicides demonstrated the use of structurally related compounds in studying their metabolism and mode of action. These studies are crucial for understanding the environmental fate and biological impact of such compounds (Latli & Casida, 1995).
Development of Fluorescent Molecular Probes
Compounds structurally related to N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2-chloroacetamide have been developed as fluorescent molecular probes. These probes exhibit strong solvent-dependent fluorescence, useful for studying various biological events and processes. The solvent polarity dependence of these probes provides insights into their potential applications in biological research (Diwu et al., 1997).
Theoretical Investigation of Antimalarial Sulfonamides Against COVID-19
A theoretical investigation into the reactivity of N-(phenylsulfonyl)acetamide derivatives revealed their potential as antimalarial agents with promising ADMET properties. These studies also explored the compounds' theoretical calculations and molecular docking against COVID-19, highlighting their potential therapeutic applications (Fahim & Ismael, 2021).
Properties
IUPAC Name |
2-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O4S/c1-8-9(2)16-21-13(8)17-22(19,20)11-5-3-10(4-6-11)15-12(18)7-14/h3-6,17H,7H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNBJIYWOZZBHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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